molecular formula C8H4F2O3 B13600384 2-(2,3-Difluorophenyl)-2-oxoacetic acid

2-(2,3-Difluorophenyl)-2-oxoacetic acid

Cat. No.: B13600384
M. Wt: 186.11 g/mol
InChI Key: LPBPHTMEMPQWIR-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-2-oxoacetic acid is a chemical compound with the molecular formula C8H6F2O3. It is characterized by the presence of two fluorine atoms attached to a phenyl ring and an oxoacetic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-2-oxoacetic acid typically involves the reaction of o-difluorobenzene with organolithium reagents to form o-difluorobenzene lithium. This intermediate then reacts with oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester. The ester is subsequently reduced under alkaline conditions, followed by acidification and precipitation to yield the desired product .

Industrial Production Methods

The industrial preparation method for this compound follows a similar route, with an emphasis on optimizing reaction conditions for large-scale production. The process involves maintaining low temperatures during the initial reaction steps and ensuring efficient purification techniques to achieve high product purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(2,3-Difluorophenyl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorophenylacetic acid
  • 2,4-Difluorophenylacetic acid
  • 2-(2,3-Difluorophenyl)-2-fluoroacetic acid

Uniqueness

2-(2,3-Difluorophenyl)-2-oxoacetic acid is unique due to the presence of both fluorine atoms and an oxoacetic acid moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. The specific arrangement of functional groups allows for targeted interactions in chemical and biological systems .

Properties

Molecular Formula

C8H4F2O3

Molecular Weight

186.11 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H4F2O3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3H,(H,12,13)

InChI Key

LPBPHTMEMPQWIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)C(=O)O

Origin of Product

United States

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